2-(methylthio)-6-phenylpyrimidin-4(3H)-one

Descripción general

Descripción

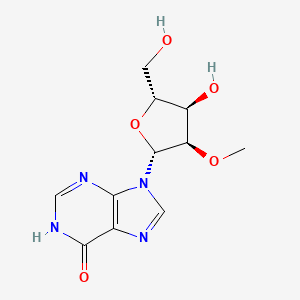

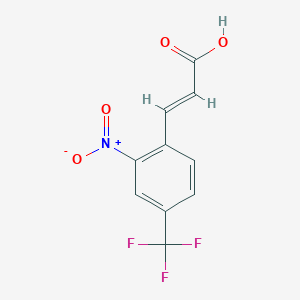

2-(methylthio)-6-phenylpyrimidin-4(3H)-one is a chemical compound with the molecular formula C5H6N2OS . It is used for research and development purposes .

Synthesis Analysis

A series of 2-methylthio-1,4-dihydropyrimidine derivatives were synthesized in good yields by alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . Their structures were confirmed by elemental analysis, IR, and 1H NMR spectra .Molecular Structure Analysis

The structural characterization of similar compounds was performed by single-crystal X-ray analysis . The central portion of the molecule is planar .Chemical Reactions Analysis

The reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate afforded various heterocyclic rings .Aplicaciones Científicas De Investigación

Heteroatom Rearrangements

Research indicates that compounds like 2-(methylthio)-6-phenylpyrimidin-4(3H)-one are involved in heteroatom rearrangements. For instance, related compounds undergo rearrangements in reactions with carboxylic acids, yielding various cyclic and chain compounds. This demonstrates their potential utility in organic synthesis and the study of chemical reactions (Yokoyama et al., 1987).

Cyclopalladation Studies

Cyclopalladation studies of phenylpyrimidines, closely related to 2-(methylthio)-6-phenylpyrimidin-4(3H)-one, have been conducted. These studies provide insights into the molecular structures of these compounds and their potential applications in organometallic chemistry (Caygill et al., 1990).

Synthesis of Fused Pyrimidines

The synthesis of new fused pyrimidines using 2-methylthiopyrimidines has been explored. These reactions lead to a variety of pyrimidine derivatives, indicating the versatility of these compounds in synthesizing heterocyclic structures (El-Reedy et al., 1989).

Chemopreventive Potential

A derivative of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one has been evaluated for its chemopreventive potential in oral carcinogenesis models. This highlights the possible therapeutic applications of these compounds in cancer prevention and treatment (Thanusu et al., 2011).

Fluorescence Properties and Metal Ion Sensing

The fluorescence properties of certain phenylpyrimidin-2(1H)-ones and their efficiency in sensing zinc ions have been studied. This suggests potential applications in the development of fluorescent sensors and in the field of analytical chemistry (Wu et al., 2008).

Immunomodulatory Agent Studies

2-Amino-6-phenylpyrimidin-4(3H)-ones, similar to 2-(methylthio)-6-phenylpyrimidin-4(3H)-one, have been studied as part of the chemistry of immunomodulatory agents. These studies include examining their chemical behavior under various conditions, suggesting their role in medicinal chemistry (Stevens et al., 1995).

Biofilm Inhibition Studies

Novel quinazolinonyl aminopyrimidine derivatives, related to 2-(methylthio)-6-phenylpyrimidin-4(3H)-one, have been synthesized and tested for their ability to inhibit biofilm formation. This highlights the potential of these compounds in addressing bacterial resistance and infection control (Rasapalli et al., 2020).

GSK-3β Inhibitors with Antidepressant Activity

Pyrimidin-4-one-1,2,3-triazole conjugates, including derivatives of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one, have been evaluated as inhibitors of glycogen synthase kinase-3β. These compounds have shown promising antidepressant activities, suggesting their potential use in treating neurological disorders (Khan et al., 2016).

Mecanismo De Acción

While the specific mechanism of action for 2-(methylthio)-6-phenylpyrimidin-4(3H)-one is not available, similar compounds such as 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one have been found to inhibit specific targets such as the High affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A .

Safety and Hazards

Propiedades

IUPAC Name |

2-methylsulfanyl-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-15-11-12-9(7-10(14)13-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYZOQNANLSNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286935 | |

| Record name | 2-(Methylsulfanyl)-6-phenylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)-6-phenylpyrimidin-4(3H)-one | |

CAS RN |

56035-29-1 | |

| Record name | 56035-29-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)-6-phenylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B1436415.png)

![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine](/img/structure/B1436420.png)

![1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1436421.png)

![3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1436427.png)

![[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B1436432.png)